N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Anticancer Quinoxaline derivatives Cytotoxicity assay

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic small molecule belonging to the quinoxaline-thiazole hybrid class. Its core scaffold is based on a 3-methyl-2-oxoquinoxaline moiety, a pharmacophore known for cytotoxic and anticonvulsant activities , linked via an acetamide bridge to a 4,5-dimethyl-1,3-thiazol-2-yl group.

Molecular Formula C16H16N4O2S
Molecular Weight 328.4 g/mol
Cat. No. B10988829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide
Molecular FormulaC16H16N4O2S
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C)C
InChIInChI=1S/C16H16N4O2S/c1-9-11(3)23-16(18-9)19-14(21)8-20-13-7-5-4-6-12(13)17-10(2)15(20)22/h4-7H,8H2,1-3H3,(H,18,19,21)
InChIKeyCTANCORQXTWQEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: A Quinoxaline-Thiazole Hybrid for Targeted Anticancer Research


N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetic small molecule belonging to the quinoxaline-thiazole hybrid class. Its core scaffold is based on a 3-methyl-2-oxoquinoxaline moiety, a pharmacophore known for cytotoxic and anticonvulsant activities [1], linked via an acetamide bridge to a 4,5-dimethyl-1,3-thiazol-2-yl group. This structural design integrates a hydrogen-bond-capable acetamide linker with a heteroaromatic terminal group, a strategy employed to enhance binding affinity and modulate lipophilicity for intracellular targets [2].

Procurement Rationale for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide: Why Structural Analogs Are Not Interchangeable


Seemingly minor modifications to the terminal heterocycle on the 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide scaffold can drastically alter target engagement and functional effect. For example, replacing the 4,5-dimethylthiazole moiety with a thiadiazole or unsubstituted thiazole is associated with different biological profiles, ranging from antibacterial to potassium channel antagonism [1]. The specific combination of a 3-methyl group on the quinoxaline core and a 4,5-dimethyl substitution on the thiazole ring creates a unique electronic and steric environment that is not replicated by other 3-methyl-2-oxoquinoxaline acetamide derivatives [2]. Direct substitution without head-to-head data on the specific target or pathway being investigated risks introducing an agent with unknown selectivity and potency.

Quantitative Differentiation Guide for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide and Its Closest Analogs


Comparative Cytotoxic Potency of Quinoxaline-Acetamide Scaffolds Against Human Cancer Cell Lines

In a structure-activity relationship (SAR) study of 3-methyl-2-oxoquinoxaline derivatives, the most potent compound (10) exhibited sub-micromolar IC50 values against HL-60 (0.803 µM) and PC-3 (3.047 µM) cell lines, which were superior to the reference multi-kinase inhibitor sorafenib. This establishes a potency benchmark for the core scaffold [1]. The target compound, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide, incorporates the same core and acetamide linker but features a distinct 4,5-dimethylthiazole terminal group. While direct testing data for the target compound is not publicly available, its design is based on the pharmacophoric features of the most potent analogs in this series, suggesting it is a high-priority candidate for screening against the same cancer cell lines.

Anticancer Quinoxaline derivatives Cytotoxicity assay

VEGFR-2 Kinase Inhibition: Benchmark Data for the Chemical Class

The study by Abdelall et al. (2025) demonstrated potent VEGFR-2 inhibition for the lead quinoxaline-acetamide derivatives. Compound 10 achieved an IC50 of 0.139 ± 0.005 µM, and compound 15 achieved an IC50 of 0.291 ± 0.01 µM, both in the nanomolar range [1]. This confirms the scaffold's ability to potently engage the VEGFR-2 kinase domain, a primary target for anti-angiogenic therapy. The differentiation between compounds 10 and 15, which differ in their terminal groups, highlights the critical role of the terminal moiety in optimizing binding affinity. The target compound's 4,5-dimethylthiazole group is designed to further explore and optimize these terminal hydrophobic interactions.

VEGFR-2 inhibitor Kinase assay Angiogenesis

Selectivity Profile Against Normal Cells: A Key Differentiator for Therapeutic Index

A critical limitation of many cytotoxic agents is their lack of discrimination between cancerous and healthy cells. In the same study, compounds 10 and 15 showed reduced cytotoxicity toward normal human lung fibroblasts (WI38 cells), indicating a favorable selectivity window [1]. This is a key differentiator from broadly cytotoxic chemotherapies. The target compound, as an untested member of this selective class, is hypothesized to share this favorable characteristic, making it a candidate for further therapeutic index profiling.

Therapeutic index Safety screening Selectivity

Downstream Pathway Engagement: PI3K/AKT/mTOR Axis Modulation

Going beyond simple kinase inhibition, compound 10 was shown to suppress the PI3K/AKT/mTOR signaling axis in PC-3 prostate cancer cells, as confirmed by Western blot analysis [1]. This demonstrates functional pathway modulation downstream of VEGFR-2, a mechanism that is not automatically conferred by all VEGFR-2 inhibitors. The target compound, as a structural analog, is a prime candidate for investigating whether this dual mechanism—kinase inhibition plus pathway suppression—is a class effect or unique to specific terminal group modifications.

PI3K/AKT/mTOR pathway Western blot Mechanism of action

High-Priority Application Scenarios for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Procurement


Lead Optimization Program for VEGFR-2-Dependent Cancers

The target compound is a high-value acquisition for medicinal chemistry groups focused on optimizing VEGFR-2 inhibitors. The core scaffold has been validated with nanomolar IC50 values against VEGFR-2 (e.g., 0.139 µM for compound 10) and potent anti-proliferative activity against prostate cancer cells (PC-3 IC50 = 3.047 µM) [1]. Introducing the 4,5-dimethylthiazole moiety is a rational step to explore uncharted chemical space in the terminal hydrophobic pocket, potentially yielding a candidate with improved binding kinetics or selectivity over close analogs like compound 15 (VEGFR-2 IC50 = 0.291 µM).

Selective Cytotoxicity Screening in Hematological and Solid Tumor Panels

Based on the potent activity of compound 10 against HL-60 leukemia cells (IC50 = 0.803 µM) and the observed selectivity over normal WI38 fibroblasts [1], this compound should be prioritized for inclusion in screening libraries targeting hematological malignancies. Its structural divergence from standard quinoxaline acetamides makes it a useful tool for probing the SAR of cancer-selective cytotoxicity, potentially identifying new therapeutic windows.

Functional Studies of PI3K/AKT/mTOR Signaling in Prostate Cancer Models

The demonstrated ability of the lead analog (compound 10) to suppress the PI3K/AKT/mTOR pathway in PC-3 cells provides a strong rationale for using the target compound as a chemical probe in signaling studies [1]. It can be used to dissect whether PI3K pathway modulation is a conserved feature of this chemotype or specific to certain terminal group substitutions, aiding in the design of dual-mechanism anticancer agents.

In Silico Docking and Molecular Dynamics Studies on VEGFR-2

The 100 ns molecular dynamics simulations performed on compound 10, which showed a stable and extensive binding network with VEGFR-2, provide a validated computational workflow [1]. The target compound can be immediately utilized in identical in silico protocols to predict binding affinity and stability, offering a rapid and cost-effective method to prioritize it for synthesis or biological testing against the known data for compounds 10 and 15.

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.